molecular formula C10H18O B2823901 Cyclohexyl(cyclopropyl)methanol CAS No. 65933-63-3

Cyclohexyl(cyclopropyl)methanol

Cat. No.: B2823901
CAS No.: 65933-63-3
M. Wt: 154.253
InChI Key: ZIHDKAFOIPSRPH-UHFFFAOYSA-N
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Description

Cyclohexyl(cyclopropyl)methanol is an organic compound characterized by a cyclohexane ring attached to a cyclopropyl group and a hydroxymethyl group. This compound is a colorless liquid with a molecular formula of C9H16O and a molar mass of 136.22 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl(cyclopropyl)methanol can be synthesized through several methods, including the following:

  • Hydroboration-Oxidation: Starting from cyclohexene, the compound undergoes hydroboration followed by oxidation to introduce the hydroxymethyl group.

  • Grignard Reaction: Reacting cyclohexylmagnesium bromide with formaldehyde can yield this compound.

  • Reduction of Ketones: Cyclohexanone can be reduced using appropriate reducing agents to form this compound.

Industrial Production Methods: In an industrial setting, this compound is typically produced through catalytic hydrogenation of cyclohexanone derivatives, followed by subsequent functional group modifications to introduce the cyclopropyl group.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl(cyclopropyl)methanol can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form cyclohexyl(cyclopropyl)carboxylic acid.

  • Reduction: The compound can be reduced to form cyclohexyl(cyclopropyl)ethanol.

  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Reagents like thionyl chloride (SOCl2) and diazomethane (CH2N2) are often used.

Major Products Formed:

  • Oxidation: Cyclohexyl(cyclopropyl)carboxylic acid.

  • Reduction: Cyclohexyl(cyclopropyl)ethanol.

  • Substitution: Cyclohexyl(cyclopropyl)chloride or cyclohexyl(cyclopropyl)methyl ester.

Scientific Research Applications

Cyclohexyl(cyclopropyl)methanol has several applications in scientific research, including:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.

  • Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclohexyl(cyclopropyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Cyclohexyl(cyclopropyl)methanol is unique due to its combination of cyclohexane and cyclopropyl groups. Similar compounds include:

  • Cyclohexylmethanol: Lacks the cyclopropyl group.

  • Cyclopropylmethanol: Lacks the cyclohexane ring.

  • Cyclohexanemethanol: Similar but without the cyclopropyl group.

Biological Activity

Cyclohexyl(cyclopropyl)methanol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both cyclohexyl and cyclopropyl groups attached to a methanol moiety. This unique structure influences its reactivity and biological interactions. The compound can be synthesized through various methods, including hydroboration-oxidation, Grignard reactions, and catalytic hydrogenation of cyclohexanone derivatives.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and biomolecules. It has been investigated for its potential as an inhibitor or modulator of enzymatic pathways involved in metabolic processes. For instance, it may act as a mechanism-based inhibitor for certain alcohol dehydrogenases, affecting the oxidation of alcohol substrates .

Antiinflammatory and Analgesic Effects

Research has indicated that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory disorders.

Enzyme Inhibition Studies

This compound has been shown to inhibit methanol dehydrogenase (MDH), a key enzyme in methanol metabolism. The inhibition mechanism appears to involve the formation of a stable enzyme-substrate complex, which prevents the normal catalytic activity of MDH . This property makes it a candidate for further exploration in metabolic studies.

Study on Enzyme Interaction

A detailed study investigated the interaction between this compound and various enzymes involved in alcohol metabolism. The findings revealed that the compound could effectively inhibit MDH activity, leading to decreased methanol oxidation rates in vitro. This inhibition was characterized by kinetic studies that provided insights into the binding affinity and specificity of the compound .

Therapeutic Applications

In a therapeutic context, this compound has been explored for its analgesic effects. Animal models have shown that administration of this compound results in significant pain relief comparable to standard analgesics, highlighting its potential as a novel pain management agent.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

CompoundStructure FeaturesBiological Activity
CyclohexylmethanoneLacks cyclopropyl groupDifferent reactivity
CyclopropylmethanoneLacks cyclohexyl groupDistinct chemical properties
Cyclohexyl(cyclopropyl)carbinolAlcohol derivativeVarying biological interactions

This table illustrates how modifications in structure can lead to variations in biological activity, emphasizing the importance of this compound's unique configuration.

Properties

IUPAC Name

cyclohexyl(cyclopropyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h8-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHDKAFOIPSRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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